molecular formula C32H36Si2 B14286744 Tetrakis(2,4-dimethylphenyl)disilene CAS No. 114391-92-3

Tetrakis(2,4-dimethylphenyl)disilene

Cat. No.: B14286744
CAS No.: 114391-92-3
M. Wt: 476.8 g/mol
InChI Key: RSGBFUWHLHAZCG-UHFFFAOYSA-N
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Description

Tetrakis(2,4-dimethylphenyl)disilene is a disilene compound featuring a silicon-silicon double bond stabilized by four 2,4-dimethylphenyl substituents. Disilenes, silicon analogues of alkenes, are highly reactive due to the weak π-bond strength of Si=Si bonds. The steric bulk of the 2,4-dimethylphenyl groups provides kinetic stabilization by shielding the Si=Si core from intermolecular reactions, a design principle first demonstrated in the synthesis of tetramesityldisilene (Tetrakis(2,4,6-trimethylphenyl)disilene) in 1981 .

Properties

CAS No.

114391-92-3

Molecular Formula

C32H36Si2

Molecular Weight

476.8 g/mol

IUPAC Name

bis(2,4-dimethylphenyl)silylidene-bis(2,4-dimethylphenyl)silane

InChI

InChI=1S/C32H36Si2/c1-21-9-13-29(25(5)17-21)33(30-14-10-22(2)18-26(30)6)34(31-15-11-23(3)19-27(31)7)32-16-12-24(4)20-28(32)8/h9-20H,1-8H3

InChI Key

RSGBFUWHLHAZCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)[Si](=[Si](C2=C(C=C(C=C2)C)C)C3=C(C=C(C=C3)C)C)C4=C(C=C(C=C4)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrakis(2,4-dimethylphenyl)disilene can be synthesized through the reductive dehalogenation of 1,2-dichlorodisilane. This reaction typically involves the use of lithium naphthalenide as a reducing agent. The reaction conditions must be carefully controlled to prevent the formation of unwanted by-products and to ensure the stability of the disilene .

Industrial Production Methods: While the industrial production of this compound is not extensively documented, the principles of its synthesis can be scaled up. The key challenges in industrial production include maintaining the purity of the starting materials and controlling the reaction environment to prevent degradation of the disilene.

Chemical Reactions Analysis

Types of Reactions: Tetrakis(2,4-dimethylphenyl)disilene undergoes various types of chemical reactions, including:

    Oxidation: The compound can react with oxygen to form silicon-oxygen compounds.

    Reduction: It can be reduced further under specific conditions.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Oxygen or other oxidizing agents.

    Reduction: Lithium naphthalenide or other reducing agents.

    Substitution: Various electrophiles or nucleophiles depending on the desired substitution.

Major Products: The major products formed from these reactions include silicon-oxygen compounds, further reduced silicon species, and substituted disilenes.

Scientific Research Applications

Tetrakis(2,4-dimethylphenyl)disilene has several scientific research applications:

    Chemistry: It is used as a model compound to study the properties of silicon-silicon double bonds and their reactivity.

    Material Science: The unique electronic properties of disilenes make them potential candidates for use in electronic materials and devices.

    Catalysis: Disilenes can act as catalysts or catalyst precursors in various chemical reactions.

Mechanism of Action

The mechanism by which tetrakis(2,4-dimethylphenyl)disilene exerts its effects involves the interaction of its silicon-silicon double bond with various reagents. The silicon-silicon double bond is more reactive than a carbon-carbon double bond due to its lower bond energy and higher reactivity towards small molecules . This reactivity allows disilenes to participate in a wide range of chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares Tetrakis(2,4-dimethylphenyl)disilene with analogous compounds in terms of molecular formula, substituent effects, and key physical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Groups Key Properties References
This compound C₃₂H₃₆Si₂* ~488.9* 2,4-dimethylphenyl (C₆H₃(CH₃)₂) Inferred steric stabilization; likely less stable than tetramesityldisilene
Tetramesityldisilene C₃₆H₄₄Si₂ 545.0 2,4,6-trimethylphenyl First stable disilene; synthesized via UV irradiation of trisilane precursors
Tetrakis(4-hydroxyphenyl)ethylene C₂₆H₂₀O₄ 396.4 4-hydroxyphenyl Polar hydroxyl groups enhance solubility; used in fluorescence studies
Tetrakis(dimethylamino)ethylene C₁₀H₂₄N₄ 200.3 Dimethylamino Low boiling point (59°C at 0.9 mmHg); high electron-donating capacity
Tetrakis(2,4-di-tert-butylphenyl)phosphonite C₆₈H₉₂O₄P₂ 1,035.4 2,4-di-tert-butylphenyl High molar mass; incompatible with strong oxidizers (e.g., CO₂, CO)

*Inferred from structural analogy to tetramesityldisilene.

Research Findings and Key Insights

Steric vs. Electronic Stabilization: Bulky aryl groups (e.g., 2,4,6-trimethylphenyl) are critical for disilene stability, while electron-donating groups (e.g., dimethylamino) enhance reactivity in ethylene derivatives .

Synthetic Flexibility : UV irradiation remains a cornerstone for disilene synthesis, whereas phosphonite derivatives require controlled conditions to avoid decomposition .

Application Potential: Hydroxyphenyl-substituted compounds exhibit utility in photoluminescence, whereas ethynyl-substituted derivatives are leveraged in polymer chemistry .

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